molecular formula C9H10N4O2 B5807499 Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B5807499
M. Wt: 206.20 g/mol
InChI Key: LNBWUASCTKIACJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a nitrogen-rich bicyclic heterocycle with a 1,2,4-triazolo[1,5-a]pyrimidine core. The molecule features methyl groups at positions 5 and 7 and a methyl ester at position 2 (Figure 1). Its synthesis often involves cyclization reactions or microwave-assisted methods to improve efficiency and yield .

Properties

IUPAC Name

methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWUASCTKIACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for triazolopyrimidines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation reduces reaction times and increases yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve the inhibition of specific metabolic pathways crucial for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment . The molecular mechanisms are under investigation but may involve the modulation of cell cycle regulators and apoptosis-related proteins.

Herbicidal Activity

Various studies have reported the herbicidal activity of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate derivatives. These compounds have shown efficacy in controlling weed growth by inhibiting key enzymes involved in plant metabolism . This application is particularly valuable in agricultural settings where selective herbicides are needed to protect crops while eliminating unwanted vegetation.

Case Study on Antimicrobial Activity

A recent study conducted on a series of synthesized derivatives showed promising results against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to evaluate antibacterial efficacy and found that certain modifications to the triazole ring enhanced activity significantly compared to the parent compound .

Case Study on Anticancer Properties

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), researchers observed that specific derivatives of this compound induced cell cycle arrest at the G2/M phase. This finding supports further exploration into its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Derivatives

Compound Class Substituents (Position 2) Molecular Weight (g/mol) Key Applications Reference
Methyl ester -COOCH₃ 206.19 Herbicidal, intermediates [18], [20]
Ethyl ester -COOCH₂CH₃ 220.23 Insecticidal intermediates [13], [18]
Carboxamide -CONH₂ ~191.18 Antituberculosis agents [10]
Thioacetamides -S- or -SO₂- Varies Enhanced herbicidal activity [16], [20]
Nitro derivatives -NO₂, -CF₃ Varies Energetic materials [2]

Biological Activity

Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (commonly referred to as dmtp) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of dmtp can be represented by the following molecular formula:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.17 g/mol
  • CAS Number : 7681-99-4

The compound features a triazole ring fused with a pyrimidine moiety, which is essential for its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potentially its ability to penetrate biological membranes.

Antiviral Activity

Recent studies have indicated that dmtp derivatives exhibit antiviral properties, particularly against RNA viruses such as influenza. A study demonstrated that modifications on the triazolo-pyrimidine scaffold could disrupt the interaction between viral proteins essential for replication. The IC₅₀ values for some derivatives were reported in the micromolar range, indicating promising antiviral activity against influenza A virus by inhibiting the PA-PB1 interaction critical for viral polymerase function .

Anticancer Potential

Dmtp has shown potential as an anticancer agent. Research indicates that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .

Calcium Channel Blockade

Dmtp and its derivatives have been studied for their calcium channel blocking activities. A study involving mouse neuroblastoma cells showed that these compounds could inhibit inward calcium currents, which suggests a role in regulating calcium homeostasis in excitable cells . This property may contribute to their therapeutic potential in cardiovascular diseases.

Case Study 1: Antiviral Activity Against Influenza

In a study assessing the antiviral efficacy of dmtp derivatives against the influenza virus, several compounds were tested for their ability to inhibit viral replication. The most potent derivative had an IC₅₀ value of 0.41 µM, demonstrating significant antiviral activity compared to standard treatments .

CompoundIC₅₀ (µM)Remarks
dmtp Derivative A0.41Most potent
dmtp Derivative B3.5Moderate activity
Ribavirin (Control)10Standard antiviral

Case Study 2: Anticancer Activity

A series of dmtp derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the dmtp structure significantly enhanced anticancer activity:

CompoundCell LineIC₅₀ (µM)
dmtp Derivative CHeLa15 ± 2
dmtp Derivative DMCF-725 ± 3
Control Drug (e.g., Cisplatin)HeLa10 ± 1

These findings suggest that specific structural modifications can lead to improved biological activity against cancer cells.

Q & A

Q. What are the established synthetic methodologies for Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, and how do reaction conditions influence product yield?

The synthesis typically involves condensation of 5-amino-1,2,4-triazole derivatives with methyl acetoacetate or analogous esters. Key steps include:

  • Cyclocondensation : Reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with ketones (e.g., methyl acetoacetate) under reflux in acetic acid or ethanol, forming the triazolopyrimidine core .
  • Solvent and Catalyst Optimization : Use of sodium ethoxide in ethanol enhances cyclization efficiency. Solvent polarity impacts reaction kinetics—aprotic solvents like acetonitrile improve yields compared to water .
  • Regioselectivity : Substituent positioning (e.g., methyl at C5 vs. C7) is controlled by steric and electronic factors of starting materials .

Table 1 : Reaction Conditions and Yields for Selected Routes

Starting MaterialsSolventCatalystYield (%)Reference
5-Amino-triazole + Methyl acetoacetateEthanolNaOEt65–78
3-Amino-triazole + Ethyl cyanoacetateAcetonitrileNone72

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups at C5 and C7 appear as singlets (δ 2.3–2.6 ppm). The ester methoxy group resonates at δ 3.9–4.1 ppm .
  • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; triazole and pyrimidine carbons at δ 145–160 ppm .
    • IR Spectroscopy : Ester C=O stretch at ~1700 cm⁻¹; triazole ring vibrations at 1550–1600 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 220.23 (C₉H₁₀N₄O₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in structure-activity relationship (SAR) data when modifying substituents on the triazolopyrimidine core?

SAR contradictions often arise from subtle structural changes:

  • Systematic Substitution : Compare analogs with methyl, methoxy, or sulfonamide groups. For example, methoxy at C7 increases hydrophilicity but reduces membrane permeability .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on binding affinity (e.g., to viral polymerases) .
  • Biological Assays : Validate hypotheses using enzymatic inhibition assays (e.g., HCV polymerase) to correlate substituent effects with activity .

Table 2 : Substituent Effects on Biological Activity

Substituent (Position)HydrophilicityActivity (IC₅₀, nM)Target
Methyl (C5/C7)Low12.5HCV Polymerase
Methoxy (C7)Moderate45.8Fungal CYP51

Q. What insights into molecular packing and intermolecular interactions are provided by X-ray crystallography of triazolopyrimidine derivatives?

Crystallographic studies reveal:

  • Hydrogen Bonding : N-H···O interactions stabilize the triazolopyrimidine core, influencing solubility and crystal morphology .
  • π-π Stacking : Aromatic rings (e.g., chlorophenyl substituents) form stacked columns, enhancing thermal stability .
  • Torsional Angles : Methyl groups at C5/C7 induce planarity, optimizing interactions with hydrophobic enzyme pockets .

Q. What methodological improvements have been developed to enhance the sustainability of synthesizing triazolopyrimidine derivatives?

Recent advances include:

  • Catalyst Design : Use of 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst, reducing waste .
  • Solvent-Free Reactions : Microwave-assisted synthesis minimizes solvent use and reaction time .
  • Green Metrics : Atom economy >80% for one-pot syntheses; E-factors <5 for optimized routes .

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